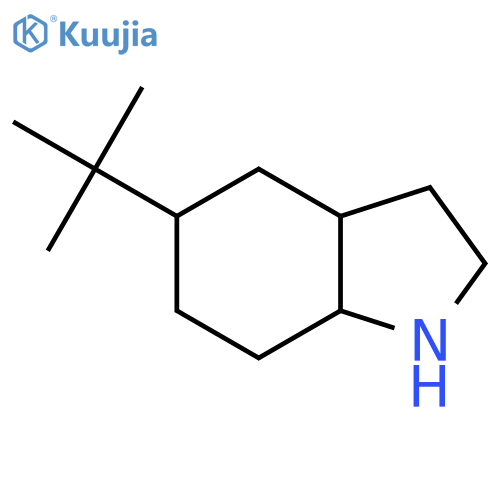

Cas no 177982-45-5 (5-tert-butyl-octahydro-1H-indole)

5-tert-butyl-octahydro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 5-tert-butyl-octahydro-1H-indole

- 177982-45-5

- SCHEMBL465204

- EN300-1165358

-

- インチ: 1S/C12H23N/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h9-11,13H,4-8H2,1-3H3

- InChIKey: CHKWWJXLCKXKLB-UHFFFAOYSA-N

- ほほえんだ: N1CCC2CC(C(C)(C)C)CCC12

計算された属性

- せいみつぶんしりょう: 181.183049738g/mol

- どういたいしつりょう: 181.183049738g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

5-tert-butyl-octahydro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1165358-5000mg |

5-tert-butyl-octahydro-1H-indole |

177982-45-5 | 5000mg |

$4722.0 | 2023-10-03 | ||

| Enamine | EN300-1165358-1.0g |

5-tert-butyl-octahydro-1H-indole |

177982-45-5 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1165358-1000mg |

5-tert-butyl-octahydro-1H-indole |

177982-45-5 | 1000mg |

$1629.0 | 2023-10-03 | ||

| Enamine | EN300-1165358-10000mg |

5-tert-butyl-octahydro-1H-indole |

177982-45-5 | 10000mg |

$7004.0 | 2023-10-03 | ||

| Enamine | EN300-1165358-2500mg |

5-tert-butyl-octahydro-1H-indole |

177982-45-5 | 2500mg |

$3191.0 | 2023-10-03 | ||

| Enamine | EN300-1165358-250mg |

5-tert-butyl-octahydro-1H-indole |

177982-45-5 | 250mg |

$1498.0 | 2023-10-03 | ||

| Enamine | EN300-1165358-50mg |

5-tert-butyl-octahydro-1H-indole |

177982-45-5 | 50mg |

$1368.0 | 2023-10-03 | ||

| Enamine | EN300-1165358-100mg |

5-tert-butyl-octahydro-1H-indole |

177982-45-5 | 100mg |

$1433.0 | 2023-10-03 | ||

| Enamine | EN300-1165358-500mg |

5-tert-butyl-octahydro-1H-indole |

177982-45-5 | 500mg |

$1563.0 | 2023-10-03 |

5-tert-butyl-octahydro-1H-indole 関連文献

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

5-tert-butyl-octahydro-1H-indoleに関する追加情報

5-tert-Butyl-octahydro-1H-indole (CAS 177982-45-5): A Versatile Chemical Building Block for Pharmaceutical and Material Science

The chemical compound 5-tert-butyl-octahydro-1H-indole (CAS 177982-45-5) represents an important structural motif in organic chemistry, particularly in the development of novel pharmaceutical compounds and advanced materials. This tert-butyl-substituted indole derivative has gained significant attention in recent years due to its unique steric and electronic properties that make it valuable for various applications.

Structurally, 5-tert-butyl-octahydro-1H-indole features a saturated indole core with a bulky tert-butyl group at the 5-position. This configuration offers several advantages in molecular design: the octahydroindole scaffold provides rigidity to molecular structures, while the tert-butyl group contributes to enhanced lipophilicity and steric hindrance. These characteristics are particularly valuable in drug design, where such properties can influence bioavailability and target binding.

Recent trends in pharmaceutical research have shown growing interest in saturated heterocycles like octahydroindoles as privileged scaffolds for CNS-active compounds. The 5-tert-butyl substitution pattern in particular has been explored for developing novel dopamine receptor modulators and serotonin reuptake inhibitors, addressing current research priorities in neurological disorders treatment.

In material science applications, 5-tert-butyl-octahydro-1H-indole derivatives have shown promise as building blocks for organic electronic materials. The electron-rich indole core combined with the steric bulk of the tert-butyl group creates interesting electronic properties that can be tuned for specific applications in organic semiconductors or light-emitting materials.

The synthesis of 5-tert-butyl-octahydro-1H-indole typically involves catalytic hydrogenation of the corresponding aromatic indole precursor, followed by selective functionalization at the 5-position. Recent advances in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is particularly valuable for pharmaceutical applications where chirality often determines biological activity.

From a commercial perspective, 5-tert-butyl-octahydro-1H-indole has seen steady demand growth in recent years, driven by its applications in drug discovery programs. Market analysis indicates that the global demand for such specialty heterocyclic compounds is expected to grow at a compound annual growth rate of 6-8% through 2030, reflecting the expanding pharmaceutical and materials sectors.

Environmental and safety considerations for handling 5-tert-butyl-octahydro-1H-indole are generally favorable compared to many aromatic compounds. The saturated nature of the octahydroindole core reduces potential toxicity concerns associated with polycyclic aromatic systems, while the tert-butyl group enhances stability against oxidative degradation.

Research into novel derivatives of 5-tert-butyl-octahydro-1H-indole continues to expand, with recent publications exploring its use in: (1) developing next-generation antidepressants with improved side effect profiles, (2) creating novel ligands for G-protein coupled receptors, and (3) designing organic photovoltaic materials with enhanced efficiency. These diverse applications highlight the compound's versatility as a molecular building block.

For researchers working with 5-tert-butyl-octahydro-1H-indole, proper characterization techniques are essential. Common analytical methods include NMR spectroscopy (particularly 1H and 13C NMR), mass spectrometry, and X-ray crystallography for structural confirmation. The compound's stability under various conditions makes it relatively straightforward to handle in standard laboratory environments.

Looking to the future, the development of more efficient synthetic routes to 5-tert-butyl-octahydro-1H-indole and its derivatives remains an active area of research. Green chemistry approaches, including catalytic methods and solvent-free reactions, are being explored to improve the sustainability of production processes for this valuable heterocyclic compound.

In conclusion, 5-tert-butyl-octahydro-1H-indole (CAS 177982-45-5) represents an important and versatile compound in modern chemical research. Its unique structural features and adaptable chemistry make it valuable across multiple disciplines, from pharmaceutical development to advanced materials design. As research continues to uncover new applications for this tert-butyl-substituted saturated indole, its importance in chemical innovation is likely to grow significantly in the coming years.

177982-45-5 (5-tert-butyl-octahydro-1H-indole) 関連製品

- 2171235-44-0(2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid)

- 350670-85-8(Caloxin 2A1 Trifluoroacetate)

- 1690653-33-8(1-{6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-yl}piperazine)

- 1909308-36-6(2-5-(difluoromethyl)-1,2-oxazol-3-ylpropan-2-amine hydrochloride)

- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)

- 2138546-30-0(2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid)

- 902483-26-5(N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 2098555-07-6(4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane)

- 361543-12-6(Amino-PEG12-amine)

- 2763928-61-4(3-Acetamidobicyclo[2.2.0]hexane-2-carboxylic acid)